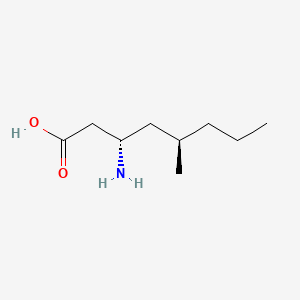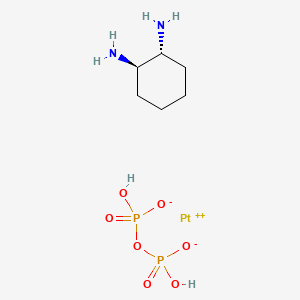
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is a chemical compound with the molecular formula C8H19NO6P2.2Na. It is a disodium salt of a phosphonic acid derivative, where the phosphonic acid group is bonded to a cycloheptylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt typically involves the reaction of cycloheptylamine with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the reaction of cycloheptylamine with phosphorous acid derivatives. The reaction is conducted in reactors designed to handle large volumes, and the product is purified through crystallization and filtration processes to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical properties.
Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in studying enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is compared with other similar compounds, such as:
ATMP (Aminotris(methylphosphonic acid)): ATMP is another phosphonic acid derivative with similar applications in industry and research.
NTMP (Nitrilotrimethylphosphonic acid): NTMP is a related compound used in water treatment and as a chelating agent.
Uniqueness: this compound is unique in its structure and reactivity, which allows it to be used in a wide range of applications. Its cycloheptylamino moiety provides distinct chemical properties compared to other phosphonic acid derivatives.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable reagent in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound could lead to new discoveries and advancements in these areas.
Properties
CAS No. |
138330-18-4 |
|---|---|
Molecular Formula |
C8H19NNaO6P2 |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H19NO6P2.Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15); |
InChI Key |
NAGSSKDVBYWMBM-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















